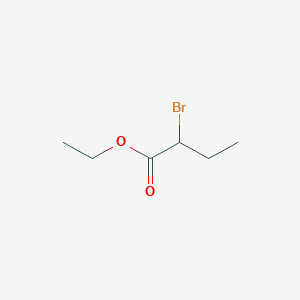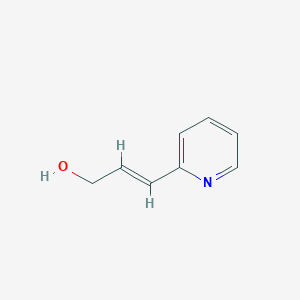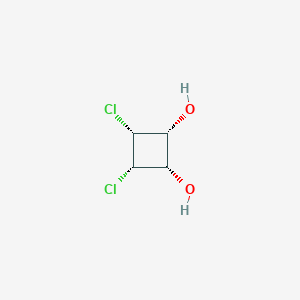
(1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol, also known as DCB, is a cyclic organic compound that has been widely used in scientific research due to its unique chemical structure and properties. In
Mecanismo De Acción
The mechanism of action of (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol is not fully understood, but it is believed to be related to its ability to inhibit the activity of enzymes that are involved in DNA replication and repair. (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol has been shown to inhibit the activity of DNA polymerase alpha and beta, as well as the activity of the base excision repair enzyme APE1.
Efectos Bioquímicos Y Fisiológicos
(1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, and to inhibit the growth of tumor cells in vitro and in vivo. (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol has also been shown to have anti-inflammatory and immunomodulatory effects, and to protect against oxidative stress-induced cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol in lab experiments is its ability to selectively inhibit the activity of enzymes that are involved in DNA replication and repair. This makes it a useful tool for studying the mechanisms of DNA replication and repair, as well as for developing new cancer therapies. However, one of the main limitations of using (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol in lab experiments is its toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol. One area of research is the development of new cancer therapies that target DNA replication and repair enzymes. Another area of research is the development of new methods for synthesizing (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol and related compounds. Additionally, research on the biochemical and physiological effects of (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol could lead to the development of new treatments for inflammatory diseases and oxidative stress-related disorders.
Métodos De Síntesis
(1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol can be synthesized through a variety of methods, including the reaction of 1,2-dibromoethane with sodium hydroxide, the reaction of 1,2-dibromoethane with potassium hydroxide, and the reaction of 1,2-dibromoethane with silver oxide. The most commonly used method for synthesizing (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol is the reaction of 1,2-dibromoethane with sodium hydroxide, which produces (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol in high yield and purity.
Aplicaciones Científicas De Investigación
(1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol has been widely used in scientific research due to its unique chemical structure and properties. It has been used as a starting material for the synthesis of various compounds, including cyclic ethers, lactones, and amino acids. (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol has also been used as a building block for the synthesis of natural products, such as the antitumor agent ecteinascidin 743.
Propiedades
Número CAS |
135507-79-8 |
|---|---|
Nombre del producto |
(1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol |
Fórmula molecular |
C4H6Cl2O2 |
Peso molecular |
156.99 g/mol |
Nombre IUPAC |
(1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol |
InChI |
InChI=1S/C4H6Cl2O2/c5-1-2(6)4(8)3(1)7/h1-4,7-8H/t1-,2+,3-,4+ |
Clave InChI |
BGSZQAHCDRWNIY-GNSDDBTRSA-N |
SMILES isomérico |
[C@H]1([C@@H]([C@@H]([C@@H]1Cl)Cl)O)O |
SMILES |
C1(C(C(C1Cl)Cl)O)O |
SMILES canónico |
C1(C(C(C1Cl)Cl)O)O |
Sinónimos |
1,2-Cyclobutanediol,3,4-dichloro-,(1alpha,2alpha,3alpha,4alpha)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




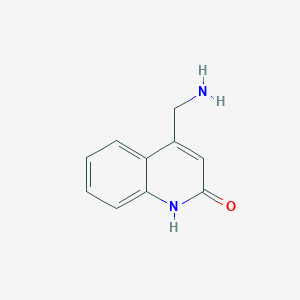
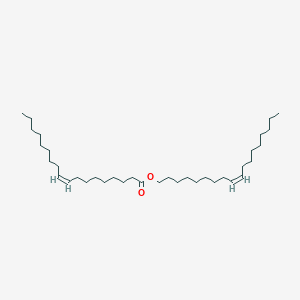
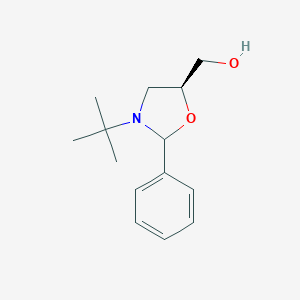
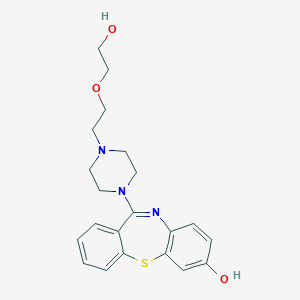
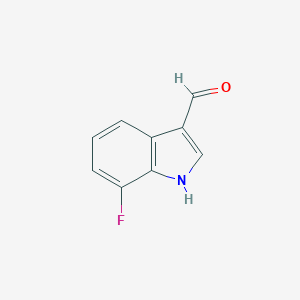
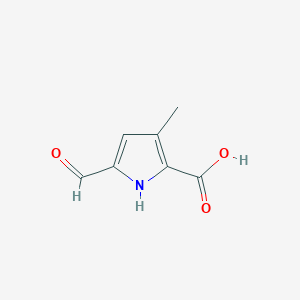
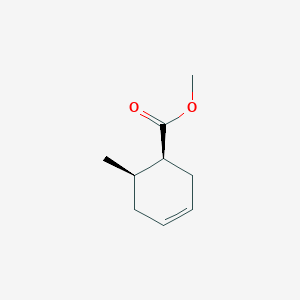
![(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B145550.png)
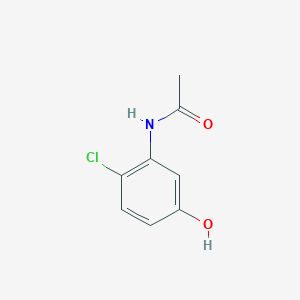
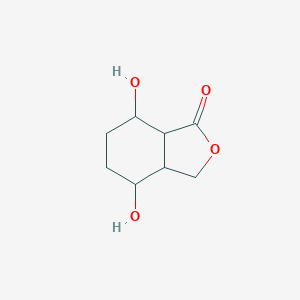
![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B145560.png)
